2-(4-methylphenyl)acetyl chloride

Description

The exact mass of the compound p-Tolylacetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-methylphenyl)acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methylphenyl)acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZAWVLWIMOXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375274 | |

| Record name | p-tolylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35675-44-6 | |

| Record name | p-tolylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35675-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Profile: Identity and Physicochemical Characteristics

An In-depth Technical Guide to 2-(4-methylphenyl)acetyl chloride

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-(4-methylphenyl)acetyl chloride. It provides an in-depth exploration of its chemical properties, synthesis, reactivity, and analytical characterization, grounded in established scientific principles and practical, field-proven insights.

2-(4-methylphenyl)acetyl chloride, also known by its common synonym p-tolylacetyl chloride, is a monoacyl chloride that serves as a critical building block in organic synthesis. Its reactivity is dominated by the electrophilic acyl chloride moiety, making it a potent acetylating agent.

1.1. Molecular Structure and Formula

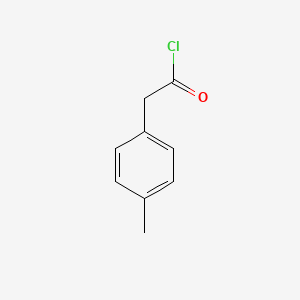

The molecule consists of a p-tolyl group (a benzene ring substituted with a methyl group at position 4) attached to an acetyl chloride functional group via a methylene bridge.

-

IUPAC Name: 2-(4-methylphenyl)acetyl chloride[1]

-

Synonyms: p-Tolylacetyl chloride, (4-methylphenyl)acetyl chloride[1][2]

-

Molecular Formula: C₉H₉ClO[1]

-

Molecular Weight: 168.62 g/mol [1][]

Caption: Experimental workflow for the synthesis of 2-(4-methylphenyl)acetyl chloride.

Reactivity and Applications in Drug Development

As a reactive acyl chloride, this compound is a versatile intermediate for introducing the 2-(4-methylphenyl)acetyl moiety into various molecular scaffolds. This is particularly relevant in the synthesis of pharmaceuticals and other biologically active molecules. [4] Key Reactions:

-

Amidation: Reacts readily with primary and secondary amines to form amides. This is one of the most common transformations in medicinal chemistry for building peptide-like structures or other complex nitrogen-containing compounds.

-

Esterification: Reacts with alcohols to form esters. This is useful for synthesizing active pharmaceutical ingredients (APIs) or creating prodrugs to improve bioavailability.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings to form ketones, a key carbon-carbon bond-forming reaction for building complex molecular skeletons.

While not a direct precursor in the most common industrial syntheses of the NSAID Nabumetone , the chemistry of 2-(4-methylphenyl)acetyl chloride is highly relevant. [5][6]The synthesis of Nabumetone and its analogs often involves reactions like Friedel-Crafts acylation or aldol condensations, which utilize similar electrophilic carbonyl compounds to construct the final drug structure. [7][8][9]

Analytical Characterization for Quality Control

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a robust analytical validation.

-

Infrared (IR) Spectroscopy: The most telling feature is a very strong, sharp absorption band for the carbonyl (C=O) stretch, which is characteristic of acyl chlorides and appears at a high frequency, typically in the range of 1785–1815 cm⁻¹ . The absence of a broad -OH stretch from the starting carboxylic acid is a key indicator of reaction completion.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the structure. Based on similar structures, the expected signals are: [10][11] * A singlet around 2.3 ppm for the three methyl (–CH₃) protons.

-

A singlet around 4.0-4.2 ppm for the two methylene (–CH₂–) protons adjacent to the carbonyl group.

-

A pair of doublets in the aromatic region, typically between 7.0-7.3 ppm , corresponding to the four protons on the para-substituted benzene ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each unique carbon, with the carbonyl carbon appearing significantly downfield, typically in the range of 170-175 ppm .

Safety, Handling, and Storage

2-(4-methylphenyl)acetyl chloride is a hazardous chemical that demands strict safety protocols.

-

Primary Hazards: Corrosive, causes severe skin burns and eye damage, reacts violently with water, and is a lachrymator (causes tearing). [1][12]* Personal Protective Equipment (PPE): Always use this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat. [13]* Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture. [13]Avoid inhalation of the pungent vapors. Keep away from water, alcohols, amines, and strong bases. [14][13]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. The container should be kept under an inert atmosphere. Recommended storage is often in a refrigerator to minimize vapor pressure. [15]* Spill & Disposal: Absorb spills with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water or combustible materials for cleanup. Waste must be disposed of according to local and national regulations. [15]

References

-

PubChem. (n.d.). 2-(4-Methylphenyl)acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Acetyl Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Approaches to the synthesis of nabumetone. Retrieved from [Link]

-

DXY.cn. (n.d.). Nabumetone Synthesis Database. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis of Nabumetone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of anti-inflammatory drug nabumetone. Retrieved from [Link]

-

EPRA Journals. (n.d.). REVIEW ON NABUMETONE DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. Retrieved from [Link]

Sources

- 1. 2-(4-Methylphenyl)acetyl chloride | C9H9ClO | CID 2760634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-methylphenyl)acetyl chloride | 35675-44-6 [sigmaaldrich.com]

- 4. The uses of Acetyl chloride_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. eprajournals.com [eprajournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Nabumetone, BRL-14777, Nabuser, Listran, Relafen, Relifen, Arthaxan, Relifex-药物合成数据库 [drugfuture.com]

- 9. Synthesis of Nabumetone - Chempedia - LookChem [lookchem.com]

- 10. 2-(4-Methylphenyl)ethanol(699-02-5) 1H NMR spectrum [chemicalbook.com]

- 11. Phenylacetyl chloride(103-80-0) 1H NMR [m.chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.com [fishersci.com]

- 14. Acetyl chloride | 75-36-5 [chemicalbook.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(4-methylphenyl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(4-methylphenyl)acetyl chloride, a key building block in organic synthesis. We will delve into the theoretical principles governing the spectrum, provide a detailed interpretation of the observed signals, and outline a robust experimental protocol for acquiring high-quality data. This document is designed to serve as a practical resource for researchers in academia and industry, offering field-proven insights to ensure accurate spectral interpretation and utilization of this compound in synthetic workflows.

Introduction: The Significance of 2-(4-methylphenyl)acetyl chloride and its Spectroscopic Signature

2-(4-methylphenyl)acetyl chloride, also known as p-tolylacetyl chloride, is a valuable acylating agent employed in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. Its reactivity stems from the electrophilic carbonyl carbon, which readily reacts with nucleophiles. A thorough understanding of its structure and purity is paramount for its effective use, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

The ¹H NMR spectrum provides a detailed fingerprint of the molecule, revealing the electronic environment of each proton. This guide will dissect this fingerprint to provide a clear understanding of the structure-spectrum correlation for 2-(4-methylphenyl)acetyl chloride.

Theoretical Framework: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(4-methylphenyl)acetyl chloride is governed by fundamental principles of nuclear magnetic resonance, including chemical shift, spin-spin coupling, and integration.

-

Chemical Shift (δ): The position of a signal in the NMR spectrum is determined by the local electronic environment of the proton. Electron-withdrawing groups deshield protons, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).

-

Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbon atoms leads to the splitting of NMR signals into multiplets. The magnitude of the splitting, known as the coupling constant (J), is a measure of the strength of this interaction and provides valuable information about the connectivity of atoms.

Analysis and Interpretation of the ¹H NMR Spectrum of 2-(4-methylphenyl)acetyl chloride

The ¹H NMR spectrum of 2-(4-methylphenyl)acetyl chloride is expected to exhibit four distinct signals corresponding to the four different types of protons in the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid interference from the solvent's protons.

Molecular Structure and Proton Environments:

Caption: Molecular structure of 2-(4-methylphenyl)acetyl chloride highlighting the different proton environments.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.1-7.3 | d (J ≈ 8 Hz) | 2H | Aromatic protons (ortho to -CH₂COCl) |

| 2 | ~7.1-7.3 | d (J ≈ 8 Hz) | 2H | Aromatic protons (meta to -CH₂COCl) |

| 3 | ~4.1 | s | 2H | Methylene protons (-CH₂COCl) |

| 4 | ~2.3 | s | 3H | Methyl protons (-CH₃) |

Detailed Signal Analysis:

-

Aromatic Protons (δ ~7.1-7.3 ppm): The four protons on the benzene ring are in two different chemical environments due to the para-substitution pattern. The two protons ortho to the acetyl chloride group and the two protons meta to it are chemically equivalent to each other, respectively. This results in an AA'BB' spin system, which often appears as two doublets. The electron-donating methyl group and the electron-withdrawing acetyl group influence the chemical shifts of these protons. The signals for these protons typically appear in the aromatic region of the spectrum, around 7.1-7.3 ppm. The coupling constant (J) between the adjacent ortho and meta protons is typically around 8 Hz.

-

Methylene Protons (δ ~4.1 ppm): The two protons of the methylene group (-CH₂-) are adjacent to the electron-withdrawing carbonyl group of the acetyl chloride moiety. This deshielding effect causes their signal to appear downfield, typically around 4.1 ppm.[1] Since there are no adjacent protons, this signal appears as a singlet.

-

Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group (-CH₃) are attached to the aromatic ring. They are in a relatively shielded environment and their signal appears upfield, typically around 2.3 ppm. This signal is also a singlet as there are no neighboring protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a standardized procedure for acquiring a high-quality ¹H NMR spectrum of 2-(4-methylphenyl)acetyl chloride.

Materials and Equipment:

-

2-(4-methylphenyl)acetyl chloride (handle with care, corrosive)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pasteur pipette

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

In a clean and dry NMR tube, dissolve approximately 5-10 mg of 2-(4-methylphenyl)acetyl chloride in about 0.6 mL of CDCl₃ containing TMS.

-

Ensure the sample is completely dissolved. If necessary, gently warm the tube or use a vortex mixer.

-

Safety Note: 2-(4-methylphenyl)acetyl chloride is corrosive and moisture-sensitive.[2] All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

The spectral width should be set to encompass all expected proton signals (e.g., 0-10 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all the signals in the spectrum.

-

Workflow for ¹H NMR Analysis:

Caption: Experimental workflow for acquiring and analyzing the ¹H NMR spectrum of 2-(4-methylphenyl)acetyl chloride.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The expected chemical shifts, multiplicities, and integration values for 2-(4-methylphenyl)acetyl chloride are well-defined. Any significant deviation from the expected spectrum should prompt a re-evaluation of the sample's purity or identity. The use of an internal standard (TMS) ensures the accuracy of the chemical shift measurements.

Conclusion

This technical guide has provided a detailed examination of the ¹H NMR spectrum of 2-(4-methylphenyl)acetyl chloride. By understanding the theoretical underpinnings and the specific spectral features of this compound, researchers can confidently verify its structure and purity, ensuring the integrity of their synthetic endeavors. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, further empowering scientists in their research and development activities.

References

-

PubChem. 2-(4-methylphenyl)acetyl chloride. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: IR Spectrum Analysis of 2-(4-Methylphenyl)acetyl Chloride

Executive Summary

This technical guide provides a comprehensive framework for the infrared (IR) spectral analysis of 2-(4-methylphenyl)acetyl chloride (CAS: 35675-44-6), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Unlike standard reference sheets, this document focuses on the causality of vibrational modes and the practical application of IR spectroscopy for quality control (QC).

The primary challenge in analyzing this compound lies in its high reactivity. As an acyl chloride, it is prone to rapid hydrolysis, converting to 2-(4-methylphenyl)acetic acid upon exposure to atmospheric moisture.[1] This guide establishes a rigorous protocol to distinguish the pure active intermediate from its degradation products, ensuring the integrity of downstream synthetic steps.

Molecular Anatomy & Vibrational Theory[1]

To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent vibrational oscillators. 2-(4-methylphenyl)acetyl chloride consists of a para-substituted benzene ring (p-tolyl moiety) connected via a methylene bridge (

The Non-Conjugated Carbonyl System

A critical structural feature is the methylene bridge. Unlike p-toluoyl chloride, where the carbonyl is directly attached to the aromatic ring (conjugated), the carbonyl in 2-(4-methylphenyl)acetyl chloride is non-conjugated .[1]

-

Consequence: Conjugation typically lowers the carbonyl stretching frequency (wavenumber) due to resonance delocalization. Since this molecule lacks that conjugation, the

stretch retains the high-frequency character typical of aliphatic acid chlorides.[1][2] -

Target Frequency: We expect the

stretch to appear significantly higher (>1790 cm⁻¹) than conjugated analogs (~1770 cm⁻¹).[2]

The Para-Substituted Aromatic Ring

The 1,4-substitution pattern (para) imposes specific symmetry constraints on the aromatic ring vibrations.

-

Out-of-Plane (OOP) Bending: A strong, characteristic band usually appears between 800–850 cm⁻¹.[1]

-

Overtones: The region between 1600–2000 cm⁻¹ will show a characteristic "two-hump" pattern indicative of para-substitution, though this is often weak in thin films.[1]

Experimental Protocol: Sampling & Handling

Trustworthiness Directive: The validity of the spectrum is entirely dependent on sample integrity. The following protocol is a self-validating system designed to prevent in-situ hydrolysis.

Materials & Equipment

-

Spectrometer: FTIR with DTGS or MCT detector (Resolution: 4 cm⁻¹).

-

Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal OR Transmission (NaCl/KBr liquid cell).

-

Environment: Nitrogen-purged glovebox or desiccated sample chamber.[1]

Step-by-Step Methodology

-

System Blanking: Acquire a background spectrum of the clean crystal/window immediately prior to sampling. Ensure water vapor bands (3500–3800 cm⁻¹ and 1500–1600 cm⁻¹) are minimized.

-

Sample Loading (Critical):

-

For ATR: Place 1 drop of the neat liquid onto the crystal. Cover immediately with the anvil or a glass slip to minimize air contact.

-

For Transmission: Prepare a 5-10% solution in anhydrous

or

-

-

Acquisition: Scan immediately (16 scans minimum).

-

Validation Check: Observe the region around 3300–3500 cm⁻¹. If a broad trough appears, the sample has hydrolyzed. Abort and re-sample under inert conditions.

Detailed Spectral Interpretation

The following table synthesizes theoretical prediction with empirical data from analogous structures (e.g., phenylacetyl chloride) to provide the diagnostic fingerprint of 2-(4-methylphenyl)acetyl chloride.

Table 1: Diagnostic IR Bands and Assignments

| Region (cm⁻¹) | Intensity | Vibrational Mode | Mechanistic Insight |

| 1810 – 1790 | Very Strong | Primary Identifier. High frequency due to the electron-withdrawing Cl atom and lack of conjugation. | |

| 3080 – 3000 | Medium | Stretching of hydrogens on the benzene ring ( | |

| 2980 – 2850 | Medium | Asymmetric/Symmetric stretches of the Methyl ( | |

| 1600, 1510 | Medium | Skeletal vibrations of the aromatic ring. The pair of bands confirms the aromatic moiety. | |

| 1450 – 1350 | Medium | Deformation/bending of the methylene and methyl groups. | |

| 1200 – 1100 | Strong | Often associated with the | |

| 850 – 800 | Strong | Para-substitution marker. Out-of-plane bending of the two adjacent aromatic hydrogens. | |

| 750 – 600 | Strong | Characteristic of the acid chloride.[1] Often broad or split due to rotational isomers. |

The "Hydrolysis Shift" (Critical Quality Attribute)

The most common failure mode in using this reagent is partial hydrolysis.

-

Pure Compound: Sharp peak at ~1800 cm⁻¹.[2]

-

Contaminated Compound: Appearance of a secondary carbonyl peak at 1720–1700 cm⁻¹ (Carboxylic Acid dimer) and a broad O-H stretch at 3300–2500 cm⁻¹ .

Expert Insight: If you observe a "shoulder" on the lower wavenumber side of the 1800 cm⁻¹ peak, your reagent is degrading.[1] Quantify the ratio of the 1800 cm⁻¹ peak to the 1710 cm⁻¹ peak to estimate purity.

Quality Control Workflow

The following diagram illustrates the logical decision-making process for validating the reagent before use in synthesis.

Figure 1: Logic flow for the quality assessment of 2-(4-methylphenyl)acetyl chloride, prioritizing the detection of moisture-induced degradation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2760634, 2-(4-Methylphenyl)acetyl chloride. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Acetyl chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

-

University of Babylon. Infrared Spectroscopy: Characteristic Frequencies of Acid Chlorides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Methylphenylacetyl Chloride

Introduction: Situating 4-Methylphenylacetyl Chloride in Drug Development

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, acyl chlorides stand as pivotal reactive intermediates. Their heightened electrophilicity, conferred by the electron-withdrawing nature of the chloro group, renders them indispensable for the construction of carbon-heteroatom bonds, primarily in the formation of esters and amides. 4-Methylphenylacetyl chloride (also known as p-tolylacetyl chloride or 2-(4-methylphenyl)acetyl chloride), is a member of this versatile class of reagents. Its structure, featuring a reactive acyl chloride moiety tethered to a p-methylated benzyl group, makes it a valuable building block for introducing the 4-methylphenylacetyl scaffold into more complex molecular architectures.

Understanding the physical properties of this reagent is not merely an academic exercise; it is a prerequisite for its safe handling, effective application in synthesis, and the development of robust, scalable, and reproducible manufacturing processes. This guide provides a detailed examination of the core physical and spectroscopic properties of 4-methylphenylacetyl chloride, offering insights grounded in established chemical principles and analytical practices. The information herein is intended to equip researchers, process chemists, and drug development professionals with the foundational knowledge required to confidently and competently utilize this important synthetic intermediate.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The following table summarizes the key identifiers for 4-methylphenylacetyl chloride.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-methylphenyl)acetyl chloride | [1] |

| Synonyms | p-Tolylacetyl chloride, 2-(p-tolyl)acetyl chloride | [1] |

| CAS Number | 35675-44-6 | [1] |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| InChI Key | QDZAWVLWIMOXJT-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=C(C=C1)CC(=O)Cl | [1] |

The molecular structure consists of a phenyl ring substituted with a methyl group at the para position. This tolyl group is connected via a methylene bridge to the carbonyl carbon of an acetyl chloride functional group. This specific arrangement influences its reactivity and its characteristic spectroscopic signals.

Core Physical and Chemical Properties

The macroscopic behavior of a chemical is dictated by its physical properties. These parameters are critical for process design, purification strategies (such as distillation), and safe storage.

| Physical Property | Value | Notes and Comparative Context |

| Appearance | Pink Liquid | The color may vary from colorless to yellow or pink, often depending on purity and age.[2] |

| Boiling Point | 115 °C at 7.5 mmHg | The boiling point is pressure-dependent. For comparison, the parent compound, phenylacetyl chloride, boils at 94-95 °C at 12 mmHg.[2][3] |

| Density | Data not available | For context, the density of the closely related phenylacetyl chloride is 1.169 g/mL at 25 °C. It is expected that 4-methylphenylacetyl chloride has a similar density.[3] |

| Refractive Index | Data not available | The refractive index of phenylacetyl chloride is 1.5325 at 20 °C. The value for the title compound is anticipated to be in a similar range.[3] |

| Solubility | Miscible with many organic solvents | Expected to be miscible with aprotic organic solvents like ethers, chloroform, and benzene. It reacts violently with water and alcohols. |

| Moisture Sensitivity | Highly sensitive | As an acyl chloride, it readily hydrolyzes in the presence of moisture to form 4-methylphenylacetic acid and hydrochloric acid.[2] |

Expert Insight: The boiling point of 115 °C at a reduced pressure of 7.5 mmHg indicates that vacuum distillation is a suitable method for purification. The high reactivity with water is a critical handling parameter. All glassware must be rigorously dried, and the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, which not only consumes the material but also generates corrosive HCl gas.

Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic techniques provide a detailed view of the molecular structure, serving as the primary method for identity confirmation and purity assessment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. For 4-methylphenylacetyl chloride, the IR spectrum is dominated by the very strong carbonyl (C=O) stretch of the acyl chloride.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1785-1815 cm⁻¹ . This is a hallmark of the acyl chloride functional group and its position at a higher wavenumber compared to ketones or esters is due to the inductive effect of the chlorine atom.

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from the methyl and methylene groups) will be present.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides detailed information about the electronic environment of hydrogen atoms in the molecule. For a sample dissolved in an aprotic deuterated solvent like CDCl₃, the expected ¹H NMR spectrum of 4-methylphenylacetyl chloride would show:

-

Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.1-7.4 ppm . The protons on the aromatic ring ortho and meta to the acetylmethyl group will split each other. Due to the para-substitution, this will appear as a characteristic AA'BB' pattern, which often simplifies to two distinct doublets.

-

Methylene Protons (-CH₂-): A sharp singlet around δ 4.1 ppm . These protons are adjacent to the electron-withdrawing carbonyl group, which shifts them downfield. For the parent phenylacetyl chloride, this signal appears at approximately 4.08 ppm.[2]

-

Methyl Protons (-CH₃): A singlet around δ 2.3 ppm . This corresponds to the three protons of the methyl group on the aromatic ring.

Expert Insight: The simplicity of the ¹H NMR spectrum, particularly the presence of sharp singlets for the methylene and methyl groups, makes it an excellent tool for monitoring reaction progress and assessing the purity of the final product. The absence of a broad singlet around 11-12 ppm would confirm the complete conversion of the starting carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. In electron ionization (EI) mode, 4-methylphenylacetyl chloride would exhibit a molecular ion peak (M⁺) at m/z = 168. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with a second peak (M+2) at m/z = 170 that is about one-third the intensity of the main molecular ion peak. A prominent fragment ion would be the tolylmethyl cation ([C₈H₉]⁺) at m/z = 105, resulting from the loss of the COCl radical.

Reactivity and Safe Handling

As a reactive acyl chloride, 4-methylphenylacetyl chloride is classified as a corrosive material. It causes severe skin burns and eye damage.[1] Inhalation may cause respiratory irritation.

-

Hydrolysis: It reacts exothermically and violently with water, alcohols, and other protic solvents to produce corrosive hydrochloric acid. This reactivity necessitates storage in a cool, dry place under an inert atmosphere.

-

Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as amines to form amides and with alcohols to form esters. These reactions are typically rapid and often performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.

Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Appendix: Representative Methodologies

Protocol 1: Synthesis of 4-Methylphenylacetyl Chloride

This protocol describes a standard laboratory procedure for the preparation of 4-methylphenylacetyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). The choice of thionyl chloride is strategic; its byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the liquid product.

Materials:

-

4-Methylphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

A few drops of anhydrous N,N-dimethylformamide (DMF) (catalyst)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, gas trap (containing NaOH solution)

Step-by-Step Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to a gas trap to neutralize the HCl and SO₂ gases produced.

-

Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with 4-methylphenylacetic acid (1.0 eq) and a suitable anhydrous solvent like toluene.

-

Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF. This catalyst accelerates the reaction.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (typically 1.2-1.5 eq) to the stirred suspension at room temperature via a dropping funnel. An exothermic reaction will occur, and gas evolution will be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 1-3 hours, or until gas evolution ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-methylphenylacetyl chloride is then purified by vacuum distillation to yield the final product.

Caption: Workflow for the synthesis of 4-methylphenylacetyl chloride.

Protocol 2: General Workflow for Physical & Spectroscopic Characterization

This diagram outlines the logical flow for the comprehensive characterization of a liquid chemical intermediate like 4-methylphenylacetyl chloride, ensuring identity, purity, and structural confirmation.

Caption: General analytical workflow for chemical characterization.

References

-

PubChem. (n.d.). 4-Fluorophenylacetyl chloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Chlorophenylacetyl chloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Loba Chemie. (n.d.). PHENYLACETYL CHLORIDE. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). Phenylacetyl chloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Methylphenyl)acetyl chloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide on the Handling and Storage of p-Tolylacetyl Chloride

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of p-tolylacetyl chloride (also known as 4-methylbenzeneacetyl chloride). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety protocols with the underlying chemical principles to ensure operational excellence and personnel safety.

Understanding the Inherent Risks of p-Tolylacetyl Chloride

p-Tolylacetyl chloride (C₉H₉ClO) is a highly reactive acyl chloride widely utilized in organic synthesis.[1][2] Its utility, however, is matched by its hazardous nature, primarily driven by its susceptibility to nucleophilic attack, most notably by water.

The Chemistry of Reactivity: The core of p-tolylacetyl chloride's reactivity lies in the electrophilicity of the carbonyl carbon. The adjacent chlorine and oxygen atoms are strongly electron-withdrawing, imparting a significant partial positive charge on the carbonyl carbon. This makes it a prime target for nucleophiles.[3]

The most immediate and common hazard is its violent reaction with water, including atmospheric moisture. This hydrolysis reaction is highly exothermic and produces p-tolylacetic acid and corrosive hydrogen chloride (HCl) gas.[3][4] The release of steamy, acidic HCl gas can cause severe respiratory tract irritation and damage.[5]

Prerequisite Safety Infrastructure and Personal Protective Equipment (PPE)

Prior to handling p-tolylacetyl chloride, a thorough assessment of the laboratory's safety infrastructure is mandatory. The following engineering controls and personal protective equipment are non-negotiable.

Engineering Controls

-

Certified Chemical Fume Hood: All manipulations of p-tolylacetyl chloride must be conducted within a certified chemical fume hood to control the release of corrosive vapors.[6][7]

-

Emergency Eyewash and Safety Shower: These must be readily accessible and tested regularly.[6]

-

Inert Atmosphere: For reactions and storage, the capability to work under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis.[6][8]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to create a barrier between the researcher and the chemical.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a full-face shield.[9] | Provides maximum protection against splashes and corrosive vapors.[9] |

| Respiratory Protection | An air-purifying respirator (APR) with acid gas cartridges or a supplied-air respirator (SAR) may be necessary for non-routine operations or emergencies.[9] | Protects against the inhalation of corrosive and irritating vapors.[9] |

| Skin and Body Protection | A flame-retardant lab coat worn over long-sleeved clothing, full-length pants, and closed-toe shoes.[6] A chemical-resistant apron is also recommended.[7] | Prevents skin contact with the corrosive liquid.[6] |

| Hand Protection | Butyl rubber or heavy-duty nitrile gloves.[6][9] | Provides resistance to corrosive chemicals. Always check the glove manufacturer's compatibility chart. |

Long-term Storage and Stability

Proper storage is paramount to maintaining the integrity of p-tolylacetyl chloride and ensuring the safety of the laboratory environment.

Core Storage Principles:

-

Moisture Exclusion: The primary goal is to prevent contact with water and humidity.[8] Storage in a desiccator or a dry box is highly recommended.[10]

-

Inert Atmosphere: For long-term stability, p-tolylacetyl chloride should be stored under an inert gas like nitrogen or argon.[6]

-

Temperature Control: A cool, dry, and well-ventilated area is essential.[6] While room temperature storage is often cited, refrigeration (in a non-sparking, flammable-rated refrigerator) is advisable to minimize vapor pressure and slow potential decomposition.[11][12]

-

Segregation of Incompatibles: p-Tolylacetyl chloride must be stored separately from incompatible materials.[13]

Incompatible Materials:

-

Water and moisture

-

Strong bases

-

Alcohols

-

Amines

-

Strong oxidizing agents

Caption: Logical flow for the proper storage of p-tolylacetyl chloride.

Step-by-Step Handling Protocols

Adherence to a strict, methodical workflow is critical when handling p-tolylacetyl chloride. The following protocols outline the key steps for common laboratory procedures.

Aliquoting and Transferring from the Primary Container

-

Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

-

Inert Atmosphere: If available, perform the transfer in a glove box or under a positive pressure of inert gas.

-

Glassware Preparation: All glassware, syringes, and cannulas must be oven-dried and cooled under a stream of inert gas or in a desiccator.[14]

-

Transfer: Use a clean, dry syringe or cannula to transfer the required amount of the liquid. Avoid pouring directly from the bottle to minimize the risk of spills and exposure to air.

-

Resealing: Immediately reseal the primary container, preferably with paraffin film around the cap, and return it to its designated storage location.

Addition to a Reaction Mixture

-

Reaction Setup: The reaction vessel should be assembled, oven-dried, and purged with an inert gas.

-

Slow Addition: Add the p-tolylacetyl chloride to the reaction mixture dropwise via a syringe or an addition funnel. This allows for better control of the reaction temperature, especially if the reaction is exothermic.

-

Temperature Monitoring: Monitor the internal temperature of the reaction throughout the addition process.

-

Quenching: Once the reaction is complete, any excess p-tolylacetyl chloride must be quenched safely. This is typically done by slowly adding a suitable nucleophile, such as an alcohol (to form an ester) or carefully adding it to a stirred, cooled solution of a weak base like sodium bicarbonate.[15]

Emergency Procedures: Spills and Exposure

Rapid and informed action is crucial in the event of an emergency.

Spill Response

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of vapor inhalation.

-

Control Vapors: If safe to do so, use a spill absorbent material suitable for corrosive and water-reactive chemicals. Do not use water or combustible materials like paper towels.[5] Vermiculite, dry sand, or a specialized acid neutralizer are appropriate choices.[5]

-

Neutralization (for cleanup residue): After absorbing the bulk of the liquid, the spill area can be cautiously neutralized with a dilute solution of sodium bicarbonate.[16]

-

Collection and Disposal: Collect the absorbent material and residue in a sealed, properly labeled container for hazardous waste disposal.[6]

Caption: Step-by-step workflow for responding to a p-tolylacetyl chloride spill.

Personal Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][12] |

Waste Disposal

All waste containing p-tolylacetyl chloride, including contaminated materials and reaction residues, must be treated as hazardous waste.

-

Neutralization: Small amounts of residual p-tolylacetyl chloride can be neutralized by slowly adding it to a stirred solution of sodium bicarbonate or by reacting it with an alcohol like isopropanol.[15]

-

Containerization: Collect all waste in a properly labeled, sealed, and corrosion-resistant container.[12]

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[12]

Conclusion

p-Tolylacetyl chloride is a valuable reagent whose safe use is predicated on a thorough understanding of its reactivity and a disciplined approach to handling and storage. By integrating the principles and protocols outlined in this guide—from robust engineering controls and comprehensive PPE to meticulous handling techniques and emergency preparedness—researchers can mitigate the inherent risks and maintain a safe and productive laboratory environment.

References

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.

- Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU.

- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.

- CP Lab Safety. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab.

- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.

- Environmental Health and Safety Department, North Carolina State University. (2018, July 1). EHS-400.18 Safe Use and Storage of Pyrophoric and Water-Reactive Chemicals.

- University of Louisville Environmental Health & Safety. (n.d.). How do I safely store chemicals in laboratory?

- University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories.

- BenchChem. (n.d.). Personal protective equipment for handling 2-(2-Oxocyclohexyl)acetyl chloride.

- Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.

- Grand Valley State University. (2015, March 2). Corrosives - Lab Safety.

- Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory.

- Sigma-Aldrich. (2024, September 9). Safety Data Sheet.

- BenchChem. (n.d.). Methods to prevent the hydrolysis of acyl chlorides in synthesis.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(p-Tolyl)acetyl Chloride.

- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

- Fisher Scientific. (2017, January 12). Safety Data Sheet: Acetyl chloride.

- Fisher Scientific. (2010, September 7). Safety Data Sheet.

- University of California, Berkeley, Environment, Health & Safety. (n.d.). Water Sensitive Chemicals.

- Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.

- Innovating Science. (n.d.). Caustic Spill Neutralization and Clean Up and Disposal Kit.

- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).

- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

- Chemistry Steps. (n.d.). Reactions of Acyl Chlorides (ROCl) with Nucleophiles.

- Tocris Bioscience. (n.d.). Stability and Storage.

- The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.

- University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.

- Mr Sai Mun. (2022, January 26). REACTIVITY OF ACYL CHLORIDES 9701 CAIE CHEMISTRY CIE CAMBRIDGE [Video]. YouTube.

- All 'Bout Chemistry. (2021, July 29). Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry [Video]. YouTube.

- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water.

- Santa Cruz Biotechnology. (n.d.). p-Tolyl-acetyl chloride.

- TCI (Shanghai) Development Co., Ltd. (n.d.). 2-(p-Tolyl)acetyl Chloride.

-

Hudson, R. F., & Moss, G. E. (1962). The mechanism of hydrolysis of acid chlorides. Part IX. Acetyl chloride. Journal of the Chemical Society (Resumed), 5157. [Link]

- Sigma-Aldrich. (n.d.). p-Tolylacetyl chloride.

- PubChem. (n.d.). 2-(4-Methylphenyl)acetyl chloride. National Institutes of Health.

Sources

- 1. p-Tolyl-acetyl chloride | CAS 35675-44-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-(4-Methylphenyl)acetyl chloride | C9H9ClO | CID 2760634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nj.gov [nj.gov]

- 6. wcu.edu [wcu.edu]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. lsuhsc.edu [lsuhsc.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. 2-(p-Tolyl)acetyl Chloride | 35675-44-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. How do I safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 16. ccny.cuny.edu [ccny.cuny.edu]

Nomenclature, Reactivity, and Handling of 2-(4-Methylphenyl)acetyl Chloride

A Comprehensive Technical Guide for Medicinal Chemistry & Process Development [1]

Part 1: Chemical Identity & Nomenclature Systems[2]

In drug discovery and organic synthesis, ambiguity in chemical nomenclature can lead to costly experimental errors. For 2-(4-methylphenyl)acetyl chloride , confusion often arises due to its structural similarity to p-toluoyl chloride (4-methylbenzoyl chloride).[1] The distinction lies in the methylene spacer (

The following table standardizes the nomenclature for database searching and procurement.

Table 1: Synonyms and Identifiers

| Nomenclature System | Name / Identifier | Context for Use |

| IUPAC Name | 2-(4-methylphenyl)acetyl chloride | Official manuscripts and regulatory filings.[1] |

| Common Name | Most common in vendor catalogs (Sigma, TCI).[1] | |

| Systematic Alternative | 4-Methylbenzeneacetyl chloride | Chemical Abstract Service (CAS) indexing. |

| Inverted Name | Benzeneacetyl chloride, 4-methyl- | Database indexing logic.[1] |

| CAS Registry Number | 35675-44-6 | CRITICAL: Do not confuse with p-Toluoyl chloride (CAS 874-60-2).[1] |

| Molecular Formula | Mass spectrometry confirmation. | |

| SMILES | CC1=CC=C(C=C1)CC(=O)Cl | Chemoinformatics and docking simulations. |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 2-(4-methylphenyl)acetyl chloride is a classic nucleophilic acyl substitution.[1] The preferred industrial and laboratory method involves the chlorination of

Why Thionyl Chloride?

Unlike phosphorus pentachloride (

Experimental Protocol: Chlorination of

-Tolylacetic Acid[1][3]

Safety Warning: This reaction generates hazardous

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl

) or an inert gas line ( -

Reagents:

-

Reaction:

-

Add the acid to the flask.[4]

-

Add thionyl chloride dropwise (neat or in minimal dry DCM).

-

Heat the mixture to mild reflux (

oil bath) for 2–3 hours. -

Endpoint: Cessation of gas evolution indicates reaction completion.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Remove excess thionyl chloride via rotary evaporation under reduced pressure.

-

Purification: Vacuum distillation yields the pure acid chloride (clear to pale yellow liquid).

-

Visualization: Synthesis Workflow

Figure 1: Reaction workflow for the conversion of p-tolylacetic acid to the acid chloride via thionyl chloride.

Part 3: Reactivity Profile & Applications

2-(4-methylphenyl)acetyl chloride is a "hard" electrophile due to the polarization of the carbonyl carbon by the chlorine atom.[1] It is primarily used as a building block to introduce the p-methylbenzyl motif into pharmacophores.[1]

Core Transformations

-

Amide Coupling (Schotten-Baumann Conditions):

-

Friedel-Crafts Acylation:

-

Esterification:

-

Reacts with alcohols/phenols to form esters.

-

Application: Prodrug synthesis to improve lipophilicity.

-

Visualization: Reactivity Pathways

Figure 2: Divergent synthesis pathways originating from 2-(4-methylphenyl)acetyl chloride.[1]

Part 4: Handling, Safety, and Storage[1][2][8]

As an acyl chloride, this compound possesses specific hazards that require strict adherence to safety protocols.

Table 2: Safety & Storage Data

| Parameter | Specification | Actionable Protocol |

| GHS Classification | Skin Corr. 1B (H314) | Wear nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles. |

| Water Sensitivity | EUH014 (Violent reaction) | Store under inert atmosphere (Argon/Nitrogen). Do not store in standard fridges without Parafilm/desiccator. |

| Incompatibility | Alcohols, Bases, Oxidizers | Segregate from solvents like methanol or ethanol to prevent exothermic decomposition.[1] |

| Spill Response | Hydrolysis releases HCl | Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (Sodium Bicarbonate) only after absorption. |

| Storage Temp | Keep tightly closed. Moisture ingress turns the liquid cloudy and generates white crystals (acid). |

References

-

PubChem. (2025).[3] 2-(4-Methylphenyl)acetyl chloride (Compound Summary).[1][3][5] National Library of Medicine. [Link][1][2]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. (Chapter 10: Nucleophilic substitution at the carbonyl group). Oxford University Press. (General reference for Acyl Chloride mechanism).

Sources

- 1. CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. 2-(4-Methylphenyl)acetyl chloride | C9H9ClO | CID 2760634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(p-Tolyl)acetyl Chloride | 35675-44-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. chemos.de [chemos.de]

An In-depth Technical Guide to 2-(4-Methylphenyl)acetyl Chloride: From Discovery to Modern Synthesis

This guide provides a comprehensive overview of 2-(4-methylphenyl)acetyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. We will delve into its historical context, explore the evolution of its synthesis, and provide detailed, field-proven protocols for its preparation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who seek a deeper understanding of this important chemical entity.

Introduction and Significance

2-(4-Methylphenyl)acetyl chloride, also known as p-tolylacetyl chloride, is a reactive acyl chloride that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive acid chloride group attached to a substituted aromatic ring, makes it a versatile reagent for introducing the 4-methylphenylacetyl moiety into a wide range of molecules. This has led to its application in the synthesis of numerous compounds, most notably in the pharmaceutical industry for the development of anti-inflammatory agents and analgesics.[1] The history of 2-(4-methylphenyl)acetyl chloride is intrinsically linked to the development of synthetic routes to its precursor, 4-methylphenylacetic acid.

Table 1: Physicochemical Properties of 2-(4-Methylphenyl)acetyl Chloride

| Property | Value |

| IUPAC Name | 2-(4-methylphenyl)acetyl chloride |

| Synonyms | p-tolylacetyl chloride, 4-methylphenylacetyl chloride |

| CAS Number | 35675-44-6[2] |

| Molecular Formula | C₉H₉ClO[2] |

| Molecular Weight | 168.62 g/mol [2][3] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | Not specified, but likely higher than acetyl chloride (51-52 °C)[4] |

| Reactivity | Moisture sensitive; reacts with nucleophiles |

Historical Perspective: The Genesis of a Key Intermediate

The documented history of 2-(4-methylphenyl)acetyl chloride is primarily centered around the synthesis of its parent carboxylic acid, 4-methylphenylacetic acid. Reports on the synthesis of 4-methylphenylacetic acid date back to the mid-20th century.[1] Early methods focused on multi-step syntheses, often starting from readily available industrial chemicals like p-xylene or p-methylbenzoic acid.[1] The development of more efficient and direct synthetic routes was a significant step forward, enabling the wider use of 4-methylphenylacetic acid and, consequently, its derivatives like the acetyl chloride.

Synthetic Methodologies: A Journey of Chemical Innovation

The synthesis of 2-(4-methylphenyl)acetyl chloride is a two-stage process: the preparation of 4-methylphenylacetic acid, followed by its conversion to the acetyl chloride. This section will explore the primary synthetic routes for the precursor acid and the subsequent chlorination step, providing detailed protocols and expert insights into the causality behind experimental choices.

Synthesis of 4-Methylphenylacetic Acid

Several robust methods have been established for the synthesis of 4-methylphenylacetic acid. The choice of method often depends on the starting materials available, desired scale, and economic considerations.

This is a common and straightforward method for producing 4-methylphenylacetic acid.[5] The nitrile can be hydrolyzed under either acidic or basic conditions.

-

Expertise & Experience: Acidic hydrolysis, often with sulfuric acid, is typically preferred for its directness and the ease of isolating the carboxylic acid product by precipitation upon dilution with water.[6][7] Basic hydrolysis with sodium hydroxide is also effective, but requires an additional acidification step to protonate the carboxylate salt.

Diagram 1: Hydrolysis of 4-Methylphenylacetonitrile

Caption: General scheme for the hydrolysis of 4-methylphenylacetonitrile.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 4-Methylphenylacetonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add 240 g of 98% concentrated sulfuric acid to 100 g of water with stirring.[7]

-

Addition of Nitrile: Heat the sulfuric acid solution to 90 °C. Slowly add 200 g of 4-methylphenylacetonitrile dropwise to the heated solution, maintaining the temperature between 90-150 °C.[7]

-

Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) until the nitrile is consumed (less than 1% remaining).[7]

-

Work-up: Cool the reaction mixture to 80 °C and add 300 ml of toluene.[7] Separate the organic layer and extract the aqueous layer twice with 100 ml portions of toluene.[7] Combine the organic extracts and wash with distilled water.[7]

-

Purification: Cool the toluene solution to 3-5 °C to crystallize the 4-methylphenylacetic acid.[7] Filter the white crystals and air-dry.[7]

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings.[8] In this context, toluene can be acylated with chloroacetyl chloride, followed by a rearrangement to yield the desired acid.[9]

-

Expertise & Experience: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acylating agent.[10][11] The reaction must be carried out under anhydrous conditions to prevent deactivation of the catalyst. The para-substituted product is generally favored due to the steric hindrance of the methyl group on toluene.[12]

Diagram 2: Friedel-Crafts Acylation of Toluene

Caption: Synthesis of 4-methylphenylacetic acid via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Toluene with Chloroacetyl Chloride

-

Catalyst Suspension: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (0.0275 mol).[10] Add 8 mL of methylene chloride to create a suspension.[10]

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath.[10] In a separate addition funnel, prepare a solution of chloroacetyl chloride (0.0275 mol) in 5 mL of methylene chloride.[10] Add this solution dropwise to the AlCl₃ suspension over 10 minutes.[10]

-

Addition of Toluene: In the same addition funnel, prepare a solution of toluene (0.025 mol) in 5 mL of methylene chloride.[10] Add this solution to the reaction mixture at a rate that avoids excessive boiling.[10]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15 minutes.[10]

-

Work-up and Rearrangement: The resulting 2-chloro-1-(p-tolyl)ethanone can then be subjected to rearrangement and hydrolysis, for instance, by heating with a diol and subsequent hydrolysis, to yield 2,5-dimethylphenylacetic acid, a related compound.[9]

The Willgerodt-Kindler reaction provides a pathway to convert aryl alkyl ketones to the corresponding amides, which can then be hydrolyzed to carboxylic acids.[13] For the synthesis of 4-methylphenylacetic acid, the starting material would be 4-methylacetophenone.

-

Expertise & Experience: This reaction is particularly useful when the corresponding ketone is readily available. The use of morpholine and sulfur is a common modification (Kindler modification) that leads to a thioamide intermediate, which is then hydrolyzed.[13][14][15]

Diagram 3: Willgerodt-Kindler Reaction of 4-Methylacetophenone

Caption: Willgerodt-Kindler synthesis of 4-methylphenylacetic acid.

Experimental Protocol: Willgerodt-Kindler Reaction of 4-Methylacetophenone

-

Reaction Mixture: In a flask equipped with a reflux condenser, combine 4-methylacetophenone, morpholine, and elemental sulfur.

-

Heating: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Formation of Thioamide: Upon completion, the intermediate thioamide is formed.[14]

-

Hydrolysis: The crude thioamide is then hydrolyzed by heating with an aqueous acid (e.g., sulfuric acid) or base to yield 4-methylphenylacetic acid.[14]

Conversion of 4-Methylphenylacetic Acid to 2-(4-Methylphenyl)acetyl Chloride

The final step in the synthesis is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic chemistry, and several reagents can be employed.[16]

-

Expertise & Experience: Thionyl chloride (SOCl₂) is often the reagent of choice in both laboratory and industrial settings.[17][18] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.[18] Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also effective but produce solid or high-boiling liquid byproducts that can complicate purification.[4][16]

Diagram 4: Chlorination of 4-Methylphenylacetic Acid

Caption: General scheme for the formation of 2-(4-methylphenyl)acetyl chloride.

Experimental Protocol: Synthesis of 2-(4-Methylphenyl)acetyl Chloride using Thionyl Chloride

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 4-methylphenylacetic acid.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 1.5-2 equivalents) to the carboxylic acid. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heating: Gently heat the reaction mixture to reflux. The evolution of SO₂ and HCl gas will be observed.

-

Reaction Completion: The reaction is typically complete when gas evolution ceases.

-

Purification: The excess thionyl chloride can be removed by distillation. The resulting 2-(4-methylphenyl)acetyl chloride can be purified by vacuum distillation.

Conclusion

2-(4-Methylphenyl)acetyl chloride is a vital chemical intermediate with a rich history rooted in the development of classical organic reactions. The synthetic pathways to this compound, particularly through its carboxylic acid precursor, have evolved to become efficient and scalable processes. Understanding the nuances of these synthetic methods, from the choice of reagents to the optimization of reaction conditions, is crucial for researchers and professionals in the chemical and pharmaceutical industries. This guide has provided a comprehensive overview of the discovery, history, and synthesis of 2-(4-methylphenyl)acetyl chloride, offering both theoretical understanding and practical, field-tested protocols.

References

- Google Patents. (2007). CN1927801A - Preparation method of methylphenyl acetic acid.

- Google Patents. (2012). CN102633623A - Methylphenylacetic acid preparation method.

- Google Patents. (2012). CN102633626A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.

- Google Patents. (2010). CN101880271A - The synthetic method of 2-thiophene acetyl chloride.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (2009). CN100455557C - The production method of methylphenylacetic acid.

-

PubChem. (n.d.). 2-(4-Methylphenyl)acetyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of acetyl chloride. Retrieved from [Link]

-

YouTube. (2023, March 9). Synthesis of Acetyl Chloride without any chlorinating agent!! | Chemplayer. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Acetyl chloride – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2018, August 7). (PDF) Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

-

YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

ResearchGate. (2016, August 6). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Retrieved from [Link]

-

Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. (n.d.). Retrieved from [Link]

-

askIITians. (2025, March 4). How will you bring about following conversions?i.Acetic acid to acety. Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, December 2). Willgerodt-Kindler featuring acetophenone. Retrieved from [Link]

-

MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

-

12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.). Retrieved from [Link]

- Google Patents. (2009). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-(4-Methylphenyl)acetyl chloride | C9H9ClO | CID 2760634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Methylphenylacetic acid | 622-47-9 [chemicalbook.com]

- 6. CN1927801A - Preparation method of methylphenyl acetic acid - Google Patents [patents.google.com]

- 7. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. youtube.com [youtube.com]

- 13. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 14. designer-drug.com [designer-drug.com]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. CN101880271A - The synthetic method of 2-thiophene acetyl chloride - Google Patents [patents.google.com]

- 18. How will you bring about following conversions?i.Acetic acid to acety - askIITians [askiitians.com]

Technical Monograph: Reactivity Profile & Synthetic Utility of 2-(4-Methylphenyl)acetyl Chloride

Executive Summary

2-(4-Methylphenyl)acetyl chloride (also known as

Mechanistic Foundations & Electronic Structure

The -Tolyl Influence

Unlike benzoyl chloride, where the carbonyl is directly attached to the ring, 2-(4-methylphenyl)acetyl chloride possesses an intervening methylene (

-

Inductive Effect: The

-methyl group exerts a weak electron-donating effect (+I) through the ring, making the -

Acylium Ion Stabilization: In Friedel-Crafts pathways, the resulting acylium ion is stabilized by the remote electron donation of the methyl group, facilitating acylation but potentially modifying reaction kinetics compared to electron-poor analogs.

The -Proton Liability (Ketene Pathway)

A critical, often overlooked feature is the acidity of the

-

Risk: Uncontrolled ketene formation leads to dimerization (forming cyclobutanediones) or polymerization.

-

Utility: Controlled ketene generation allows for [2+2] cycloadditions (Staudinger synthesis) to form

-lactams.

Core Reactivity Modules

Module A: Nucleophilic Acyl Substitution

This is the primary mode of action for synthesizing esters and amides. The chloride is a superior leaving group, driven by the formation of a strong C=O bond in the product.

Mechanism:

-

Addition: Nucleophile attacks the carbonyl carbon (

tetrahedral intermediate). -

Elimination: The carbonyl reforms, expelling

.[1] -

Deprotonation: Base scavenges the resulting proton.

Experimental Insight:

-

Solvent Choice: Use anhydrous DCM or THF.[2] Avoid protic solvents which cause immediate hydrolysis.

-

Base Scavenger: Pyridine is preferred for acid-sensitive substrates;

for biphasic Schotten-Baumann conditions.

Module B: Friedel-Crafts Acylation

Used to graft the

-

Catalyst:

(stoichiometric) or Lewis-acidic zeolites. -

Selectivity: The reaction proceeds via an acylium ion intermediate. The

-methyl group on the reagent does not direct the incoming substitution; rather, the electronic nature of the substrate determines regioselectivity.

Visualization of Reaction Pathways

The following diagram illustrates the bifurcation between standard substitution and the ketene pathway.

Figure 1: Divergent reactivity pathways: Nucleophilic substitution vs. Base-mediated ketene formation.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-(4-methylphenyl)acetamide

Target: Amide bond formation via Schotten-Baumann conditions.

| Parameter | Specification |

| Reagent | 2-(4-Methylphenyl)acetyl chloride (1.0 equiv) |

| Substrate | Benzylamine (1.1 equiv) |

| Base | 10% NaOH (aq) or |

| Temperature | |

| Quench | 1M HCl wash |

Step-by-Step:

-

Preparation: Dissolve benzylamine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM under

. -

Addition: Cool solution to

. Add 2-(4-methylphenyl)acetyl chloride dropwise (diluted in DCM) to control exotherm. -

Reaction: Allow to warm to room temperature over 2 hours. Monitor by TLC (disappearance of amine).

-

Workup: Wash organic phase with 1M HCl (removes unreacted amine), saturated

(removes acid byproducts), and brine. -

Isolation: Dry over

, filter, and concentrate. Recrystallize from hexanes/ethyl acetate if necessary.

Protocol 2: Friedel-Crafts Intramolecular Cyclization

Target: Synthesis of substituted Indanones (if applicable structure allows) or intermolecular coupling.

Critical Note: The order of addition is vital. Add the acid chloride to the Lewis acid/solvent slurry before adding the substrate to generate the active acylium species first.

Safety & Stability (E-E-A-T)

Handling Hazards

-

Hydrolysis: Reacts violently with water to release

gas and 4-methylphenylacetic acid. -

Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).

-

Lachrymator: Vapors are irritating to the respiratory tract.

Storage

-

Store under inert atmosphere (Argon/Nitrogen).[2]

-

Keep refrigerated (

) to prevent slow hydrolysis by atmospheric moisture. -

If the liquid turns cloudy or deposits a white solid, it has hydrolyzed to the acid; redistillation is required (bp

at 10 mmHg).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2760634, 2-(4-Methylphenyl)acetyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-(4-methylphenyl)acetyl chloride: An In-Depth Technical Guide for Researchers

This document provides a detailed guide for the synthesis of 2-(4-methylphenyl)acetyl chloride, a pivotal intermediate in the development of pharmaceuticals and other fine chemicals.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and safety considerations.

Introduction and Significance

2-(4-methylphenyl)acetyl chloride, also known as p-tolylacetyl chloride, is a highly reactive acyl chloride. Its significance lies in its function as a versatile acylating agent, enabling the introduction of the 2-(4-methylphenyl)acetyl group into various molecular scaffolds. This reactivity makes it a valuable building block in organic synthesis.[1][2] While it is a key component in the synthesis of more complex molecules, its direct incorporation into major commercial drugs is not widely documented. The primary and most efficient method for its synthesis is the reaction of 2-(4-methylphenyl)acetic acid with a suitable chlorinating agent.[3] Among the various chlorinating agents, thionyl chloride (SOCl₂) is often preferred due to the convenient removal of its gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][4]

Reaction Mechanism and Theoretical Framework

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic example of nucleophilic acyl substitution.[3][4] The reaction mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.[5] This process is often accelerated by a catalytic amount of N,N-dimethylformamide (DMF).

The catalytic cycle with DMF proceeds through the formation of a highly reactive Vilsmeier reagent, which then reacts with the carboxylic acid. This leads to the formation of an unstable intermediate that subsequently decomposes to the desired acyl chloride, carbon dioxide, and the regenerated catalyst. The evolution of gaseous byproducts helps to drive the reaction to completion.[3]

Experimental Protocol: Synthesis using Thionyl Chloride

This section outlines a standard laboratory procedure for the synthesis of 2-(4-methylphenyl)acetyl chloride.

Materials and Reagents

| Reagent | Grade | Recommended Supplier |

| 2-(4-methylphenyl)acetic acid | ≥98% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |

| Anhydrous Toluene | Anhydrous | VWR |

Equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Dropping funnel

-

Gas trap for acidic fumes

-

Rotary evaporator

-

Vacuum distillation apparatus

Safety Precautions

-